molecular formula C4H7NO3 B1664993 N-Acetylglycine CAS No. 543-24-8

N-Acetylglycine

Cat. No.: B1664993
CAS No.: 543-24-8
M. Wt: 117.10 g/mol
InChI Key: OKJIRPAQVSHGFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylamino-Acetic Acid can be synthesized through the acetylation of glycine. The reaction typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction proceeds as follows:

(CH3CO)2O+H2N-CH2COOHCH3CONH-CH2COOH+CH3COOH\text{(CH}_3\text{CO)}_2\text{O} + \text{H}_2\text{N-CH}_2\text{COOH} \rightarrow \text{CH}_3\text{CONH-CH}_2\text{COOH} + \text{CH}_3\text{COOH} (CH3​CO)2​O+H2​N-CH2​COOH→CH3​CONH-CH2​COOH+CH3​COOH

The reaction is conducted in an acetic acid environment or in a mixture of water with pyridine . The resulting N-acetyl derivatives are then recrystallized from aqueous solutions to obtain high purity products .

Industrial Production Methods: In industrial settings, the preparation of N-acetylamino acids, including Acetylamino-Acetic Acid, involves mixing amino acid and acetic acid in a molar ratio of 1:4-7, raising the temperature to 40-70°C, and stirring for 1-6 hours. Acetic anhydride is then added, and the mixture is stirred and maintained at the temperature for 1-4 hours. The product is then distilled under vacuum and crystallized from water .

Chemical Reactions Analysis

Types of Reactions: Acetylamino-Acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group back to the amino group.

    Substitution: The acetyl group can be substituted with other acyl groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acyl chlorides or anhydrides are used for substitution reactions.

Major Products:

Scientific Research Applications

Acetylamino-Acetic Acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • N-acetyl-L-glutamine
  • N-acetyl-L-proline
  • N-acetyl-4-hydroxy-L-proline

Comparison: Acetylamino-Acetic Acid is unique due to its simple structure and the presence of an acetyl group on glycine. Compared to other N-acetyl amino acids, it has a lower molecular weight and different reactivity. For example, N-acetyl-L-glutamine and N-acetyl-L-proline have more complex structures and are used in different biological and industrial applications .

Properties

IUPAC Name

2-acetamidoacetic acid
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InChI

InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJIRPAQVSHGFK-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)O
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Record name aceturic acid
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DSSTOX Substance ID

DTXSID2043793
Record name Aceturic Acid
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Molecular Weight

117.10 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Aceturic acid
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Record name Acetylglycine
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Solubility

26.3 mg/mL at 15 °C
Record name Acetylamino-Acetic Acid
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CAS No.

543-24-8
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Record name N-ACETYLGLYCINE
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Record name Glycine, N-acetyl-
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Record name N-acetylglycine
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Record name ACETURIC ACID
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Melting Point

207 - 209 °C
Record name Acetylamino-Acetic Acid
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Synthesis routes and methods I

Procedure details

A 2 L autoclave was charged with acetamide (VII) (128.5 g, 2.2 mole), Co(OAc)2.4H2O (33 g, 0.13 mole), THF (960 mL), and acetic acid (40 mL). After sealing the autoclave, 2200 psi (15,172 kPa) of CO:H2 (70:30) was established at 25° C. with stirring at 2000 rpm. The contents of the autoclave were heated to 130° C. and 3200 psi (22,069 kPa) CO:H2 (70:30) was established. After approximately 75 min., rapid gas uptake was observed. The contents of the autoclave were cooled to 85° C. and 3200 psi (22,069 kPa) was established with a CO:H2 (90:10) feed. Under a constant 3200 psi (22,069 kPa) (90:10/CO:H2 feed), 47 Wt. % formalin (320 mL, 5.28 mole) was delivered at 9 mL/min. The reaction was stirred at 85° C. for 60 min. after the formalin addition was complete. Then the reaction was cooled to 25° C., removed from the autoclave, and assayed for N-acetyliminodiacetic acid. This resulted in a 85% yield of (XVI) and 3% yield of (XVIII).
Name
acetamide
Quantity
128.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)2.4H2O
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
960 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
CO H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
85%
Yield
3%

Synthesis routes and methods II

Procedure details

A 2 L autoclave was charged with acetamide (VII) (128.5 g, 2.2 mole), Co(OAc)2 4H2O (33 g, 0.13 mole), THF (960 mL), and acetic acid (40 mL). After sealing the autoclave, 2200 psi (15,172 kPa) of CO:H2 (70:30) was established at 25° C. with stirring at 2000 rpm. The contents of the autoclave were heated to 130° C. and 3200 psi (22,069 kPa) CO:H2 (70:30) was established. After approximately 75 min., rapid gas uptake was observed. The contents of the autoclave were cooled to 85° C. and 3200 psi (22,069 kPa) was established with a CO:H2 (90:10) feed. Under a constant 3200 psi (22,069 kPa) (90:10/CO:H2 feed), 47 Wt. % formalin (320 mL, 5.28 mole) was delivered at 9 mL/min. The reaction was stirred at 85° C. for 60 min. after the formalin addition was complete. Then the reaction was cooled to 25° C., removed from the autoclave, and assayed for N-acetyliminodiacetic acid. This resulted in a 85% yield of (XVI) and 3% yield of (XVIII).
Quantity
128.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
960 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
CO H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
85%
Yield
3%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-acetylglycine?

A1: this compound has a molecular formula of C4H7NO3 and a molecular weight of 117.10 g/mol. []

Q2: What spectroscopic techniques are commonly employed to characterize this compound?

A2: Researchers frequently use infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 2H NMR), electron spin resonance (ESR) spectroscopy, and mass spectrometry (MS) to analyze this compound. These methods provide valuable information about its structure, bonding, and interactions. [, , , , , , , , , ]

Q3: How is computational chemistry used to study this compound?

A3: Computational methods like Density Functional Theory (DFT) are used to predict and analyze this compound's properties. This includes calculating vibrational frequencies, electronic transitions, and molecular electrostatic potentials. These calculations aid in understanding its reactivity, intermolecular interactions, and potential applications, such as in non-linear optics. [, , ]

Q4: How does this compound interact with metal ions?

A4: this compound can act as a ligand, forming complexes with various metal ions like Cadmium, Zinc, Lead, and Copper(II). It primarily coordinates through the terminal carboxyl oxygen, but in some cases, N,O-chelation is observed. These interactions have been studied extensively using proton magnetic resonance spectroscopy. [, , , ]

Q5: What is known about the acid hydrolysis of this compound?

A5: Studies show that the hydrolysis of this compound in aqueous acetic acid exhibits complex behavior depending on the water and acid concentrations. Proposed mechanisms involve the formation of an azlactone intermediate, which undergoes acid-catalyzed hydrolysis. []

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound itself is not known to be a catalyst, it plays a crucial role in specific reactions. For instance, this compound can be employed as an additive in the ceric ion-initiated graft copolymerization of acrylonitrile and methyl methacrylate onto various fibers like jute and pineapple leaf fibers. This process significantly enhances the thermal stability and other properties of these fibers. [, , ]

Q7: What factors influence the stability of this compound?

A7: this compound's stability can be affected by factors like pH, temperature, and exposure to light. In strongly acidic solutions, the molecule tends to dissociate, while alkaline conditions lead to the formation of different ionic species. Exposure to light can also induce color changes in this compound solutions, indicating potential degradation. []

Q8: What is the biological significance of this compound?

A8: this compound is a breakdown product of metabolism found in living organisms. It is involved in various metabolic pathways and acts as a building block for more complex molecules. [] Research indicates potential roles in regulating adiposity and influencing the kinetics of methylmercury. [, ]

Q9: How does this compound interact with enzymes like trypsin?

A9: Studies suggest that this compound ethyl ester can be hydrolyzed by trypsin, likely without significant involvement of the enzyme's specificity-determining site. This interaction provides insights into trypsin's catalytic mechanism and the role of different substrate binding sites. [, ]

Q10: What is the role of the this compound side chain in the antibiotic xanthostatin?

A10: The this compound side chain is crucial for the antimicrobial activity of xanthostatin, a depsipeptide antibiotic effective against Xanthomonas species. Biotransformation experiments removing this side chain resulted in a complete loss of antimicrobial activity, highlighting its essential role in the antibiotic's mechanism of action. []

Q11: Are there any potential biomarkers associated with this compound?

A11: Research indicates that this compound itself shows a strong association with fat loss in vivo, suggesting its potential as an adult adiposity biomarker. Further research is necessary to explore and validate its use in monitoring metabolic health and weight management. []

Q12: What is known about the solubility of this compound?

A12: this compound's solubility has been investigated in various solvent systems, including binary mixtures like methanol + acetonitrile. Thermodynamic models, such as the Combined Nearly Ideal Binary Solvent/Redlich–Kister (CNIBS/R–K) equations and the simplified Jouyban–Acree equation, have been successfully employed to describe its solubility behavior. [, ]

Q13: What are the key findings from studies on the mechanical and thermal properties of this compound crystals?

A13: Single-crystal studies reveal that this compound crystals exhibit moderate hardness and a lack of phase transitions up to their melting point. This property, combined with insights from Hirshfeld surface analysis, suggests potential applications in electro-optic devices. []

Q14: How is this compound analyzed in biological samples?

A14: Liquid chromatography-mass spectrometry (LC-MS) is a common technique for analyzing this compound and its metabolites in biological samples. This method allows for sensitive and specific quantification in complex matrices, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties. []

Q15: Are there any known environmental concerns associated with this compound?

A15: While specific ecotoxicological data may be limited, responsible waste management practices are crucial when handling this compound. Exploring sustainable synthesis routes and considering the environmental impact of its production and disposal is essential. []

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